molecular formula C9H9BF4O3 B1591705 (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid CAS No. 871125-71-2

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid

Cat. No.: B1591705
CAS No.: 871125-71-2
M. Wt: 251.97 g/mol
InChI Key: IDDYYTHVGIJBNA-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H9BF4O3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with four fluorine atoms and a propoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2,3,5,6-tetrafluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Grignard reactions followed by boronation and hydrolysis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology and Medicine

Industry

In the industrial sector, this compound is used as an intermediate in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of high-performance materials .

Mechanism of Action

The primary mechanism of action for (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The propoxy group in (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid provides unique steric and electronic properties, making it particularly effective in certain cross-coupling reactions. Its fluorinated phenyl ring also enhances the stability and reactivity of the compound compared to non-fluorinated analogs .

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c1-2-3-17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h15-16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDYYTHVGIJBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)OCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584710
Record name (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-71-2
Record name B-(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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